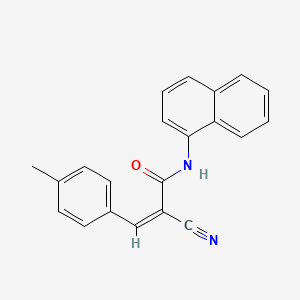

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography and computational chemistry can be used to analyze the molecular structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, identifying the products formed when the compound reacts, and understanding the mechanisms of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as melting point, boiling point, solubility, and reactivity would be studied .Scientific Research Applications

Colorimetric Sensing Applications

One notable application of derivatives similar to "(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide" involves colorimetric sensing. A study detailed the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which exhibited color transitions in response to fluoride anions. This behavior suggests potential use in detecting fluoride ions, an application attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding could pave the way for the development of simple, efficient sensors for environmental and health-related monitoring (E. A. Younes et al., 2020).

Material Science and Polymer Applications

Research into naphthalene-ring-containing compounds has also extended to material science, particularly in the synthesis of novel polymers. A study reported the preparation of a new naphthalene-ring-containing diamine, which was then used to create a series of polyamides. These polyamides displayed good solubility and thermal stability, suggesting their utility in high-performance materials applications (S. Mehdipour‐Ataei et al., 2005).

Luminescence Studies

The compound and its derivatives have been investigated for their luminescent properties. A study synthesized and characterized naphthoquinone-based chemosensors for transition metal ions, demonstrating remarkable selectivity towards Cu2+ ions. Such selectivity, combined with a color change upon complexation, indicates potential applications in developing optical sensors and devices (Prajkta Gosavi-Mirkute et al., 2017).

Anticancer Research

A notable area of application for related compounds is in anticancer research. A study focused on the synthesis and anticancer evaluation of derivatives, identifying compounds with promising activity against various cancer cell lines. This research underscores the potential therapeutic applications of naphthalene derivatives in developing new anticancer drugs (Salahuddin et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c1-15-9-11-16(12-10-15)13-18(14-22)21(24)23-20-8-4-6-17-5-2-3-7-19(17)20/h2-13H,1H3,(H,23,24)/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHYPPJBPOMOSY-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)

![5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994075.png)

![6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2994076.png)

![N-(3-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)phenyl)propionamide](/img/structure/B2994078.png)

![(Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2994079.png)